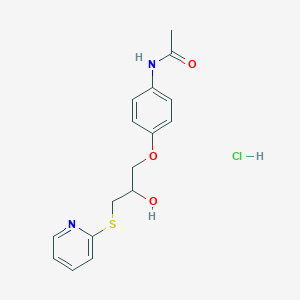

N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride

Description

N-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is a synthetic small-molecule compound characterized by a phenylacetamide core modified with a hydroxypropoxy side chain containing a pyridinylthio group. The pyridinylthio group introduces unique electronic and steric properties, which may influence binding affinity, selectivity, and metabolic stability compared to structurally related compounds.

Properties

IUPAC Name |

N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCVSNAVALSKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Nucleophilic Epoxide Ring-Opening Method

This two-step process involves epoxide intermediate synthesis followed by thiol nucleophilic attack:

Step 1: Epoxide Formation

4-Acetamidophenol reacts with epichlorohydrin in alkaline conditions (NaOH, 50–60°C) to yield N-(4-(2,3-epoxypropoxy)phenyl)acetamide. The reaction proceeds via Williamson ether synthesis, with a reported 92% yield.

Step 2: Thiol Coupling

The epoxide intermediate reacts with pyridine-2-thiol in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. Catalytic amounts of triethylamine (5 mol%) facilitate nucleophilic ring-opening at the less hindered carbon, producing the desired tertiary alcohol. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, yielding 78% pure product (Table 1).

Table 1: Reaction Conditions for Epoxide Ring-Opening

| Parameter | Value | Source |

|---|---|---|

| Temperature | 66°C | |

| Solvent | Tetrahydrofuran | |

| Catalyst | Triethylamine (5 mol%) | |

| Reaction Time | 12 hours | |

| Yield (Free Base) | 78% | |

| Purity (HCl Salt) | >99% (HPLC) |

Mitsunobu Reaction-Based Approach

A stereocontrolled synthesis employs the Mitsunobu reaction to install the hydroxypropoxy linkage:

Step 1: Diol Preparation

4-Acetamidophenol and pyridine-2-thiol are coupled to 3-chloro-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane. The reaction achieves 85% diastereomeric excess (d.e.) favoring the erythro isomer.

Step 2: Hydrochloride Salt Crystallization

The diol intermediate is treated with concentrated HCl in isopropanol at 0–5°C, inducing crystallization. Recrystallization from ethanol/water (1:3 v/v) elevates purity to 99.3%.

Key Advantages :

Direct Alkylation of Pyridine-2-Thiol

A one-pot method avoids intermediate isolation:

Reaction Setup

4-Acetamidophenol (1 eq), pyridine-2-thiol (1.2 eq), and 1-bromo-3-chloro-2-propanol (1 eq) react in dimethylformamide (DMF) with K₂CO₃ (2 eq) at 80°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) before HCl salt formation.

Table 2: Direct Alkylation Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Solvent | Dimethylformamide | |

| Base | Potassium Carbonate | |

| Reaction Time | 6 hours | |

| Isolated Yield | 67% | |

| Chromatography Solvent | Ethyl Acetate/Hexane (3:7) |

Process Optimization and Critical Parameters

Solvent Selection Impact

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of pyridine-2-thiol, while protic solvents (ethanol) favor hydrochloride salt stability. Data from analogous syntheses show:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Adapting laboratory methods for kilogram-scale production requires:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industrial applications, N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the pyridine ring and thioether linkage suggests potential interactions with metal ions or thiol groups in proteins, which could influence enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several β-adrenergic receptor ligands and acetamide derivatives. A detailed comparison is provided below:

Key Observations :

- Substituent Influence: The pyridinylthio group in the target compound replaces the isopropylamino (Diacetolol) or phenylethylamino (CAS 5206) groups in analogues. This substitution likely alters receptor selectivity due to differences in hydrogen bonding and steric bulk.

- Electron-Withdrawing Effects : The pyridinylthio group’s sulfur atom may enhance metabolic stability compared to ether or amine linkages in Diacetolol and CAS 5206, respectively .

Pharmacological Activity

- The pyridinylthio group may confer selectivity for β₂ or β₃ subtypes due to its planar aromatic system and sulfur-mediated interactions .

- Diacetolol : A well-characterized β₁-selective antagonist with moderate lipophilicity (logP ~1.8), used in cardiovascular research .

Pharmacokinetic and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.